![molecular formula C11H19NO4 B6633502 (1R,3S)-3-[(2-propan-2-yloxyacetyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6633502.png)
(1R,3S)-3-[(2-propan-2-yloxyacetyl)amino]cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S)-3-[(2-propan-2-yloxyacetyl)amino]cyclopentane-1-carboxylic acid is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique cyclopentane ring structure, which is substituted with an amino group and a carboxylic acid group, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-[(2-propan-2-yloxyacetyl)amino]cyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, using reagents such as ammonia or amines.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide as a reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-[(2-propan-2-yloxyacetyl)amino]cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(1R,3S)-3-[(2-propan-2-yloxyacetyl)amino]cyclopentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (1R,3S)-3-[(2-propan-2-yloxyacetyl)amino]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-3-[(2-hydroxyacetyl)amino]cyclopentane-1-carboxylic acid: Similar structure but with a hydroxy group instead of a propan-2-yloxy group.
(1R,3S)-3-[(2-methoxyacetyl)amino]cyclopentane-1-carboxylic acid: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
Uniqueness
The presence of the 2-propan-2-yloxyacetyl group in (1R,3S)-3-[(2-propan-2-yloxyacetyl)amino]cyclopentane-1-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may enhance its effectiveness in certain applications.
Properties
IUPAC Name |
(1R,3S)-3-[(2-propan-2-yloxyacetyl)amino]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7(2)16-6-10(13)12-9-4-3-8(5-9)11(14)15/h7-9H,3-6H2,1-2H3,(H,12,13)(H,14,15)/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSYRKCYKBWUBC-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(=O)NC1CCC(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OCC(=O)N[C@H]1CC[C@H](C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(1H-pyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B6633423.png)
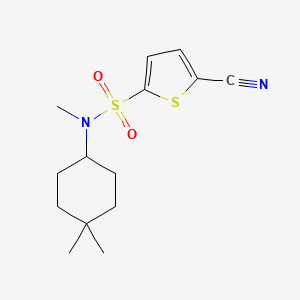
![4-[(5-Cyanothiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid](/img/structure/B6633441.png)
![N-[2-(2-methoxyphenyl)ethyl]-3,3-dimethylpiperidine-2-carboxamide](/img/structure/B6633445.png)
![(2S)-2-amino-N-[2,2-dimethyl-3-(methylamino)-3-oxopropyl]-3,3-dimethylbutanamide](/img/structure/B6633448.png)
![5-[(3R)-3-hydroxypyrrolidin-1-yl]sulfonylthiophene-2-carbonitrile](/img/structure/B6633450.png)
![2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide](/img/structure/B6633464.png)
![2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol](/img/structure/B6633467.png)
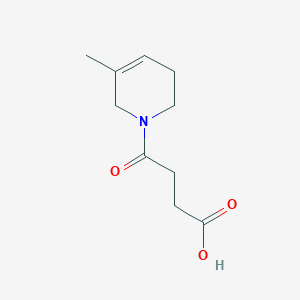
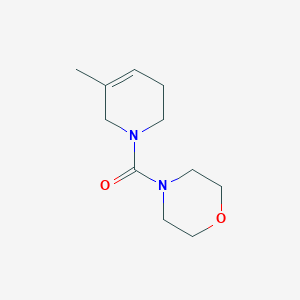
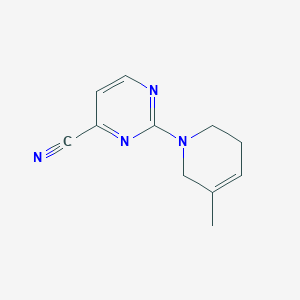
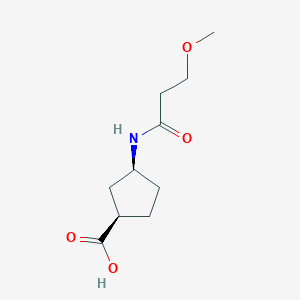
![(1R,3S)-3-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)cyclopentane-1-carboxylic acid](/img/structure/B6633495.png)
![(1R,3S)-3-[(2-pyrazol-1-ylacetyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6633505.png)
